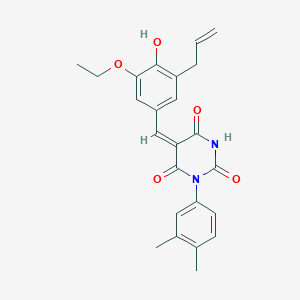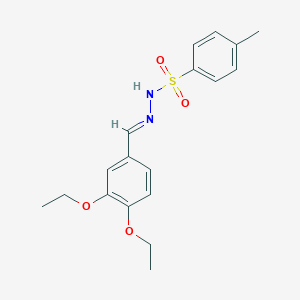
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to possess immunomodulatory and neuroprotective effects.
Wirkmechanismus
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide acts as an S1P receptor modulator, binding to the S1P receptor and inhibiting the migration of lymphocytes from lymph nodes. This results in a decrease in the number of lymphocytes in the peripheral blood, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to possess a range of biochemical and physiological effects, including immunomodulatory and neuroprotective properties. It has been shown to reduce inflammation and prevent the breakdown of the blood-brain barrier, making it a potential treatment for multiple sclerosis and other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has several advantages and limitations for use in lab experiments. One advantage is its ability to modulate the S1P receptor, which allows for the study of the role of this receptor in various diseases. One limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, as it has been shown to possess anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential therapeutic applications.
Synthesemethoden
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through a multi-step process that involves the condensation of 2-furancarboxaldehyde with sec-butylamine, followed by a reaction with phenylacetyl chloride. The resulting compound is then subjected to a series of reactions, including hydrolysis and cyclization, to yield N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to possess immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-N-butan-2-yl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)18-17(19)16(12-15-10-7-11-20-15)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,18,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIDYMIAXBFAPH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)

![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)